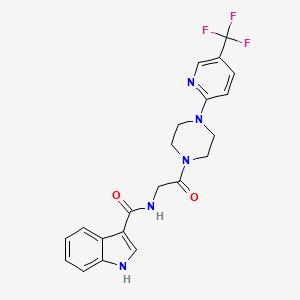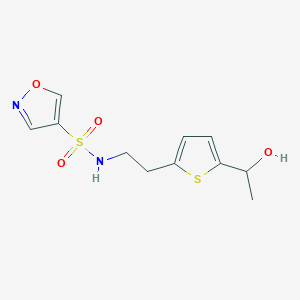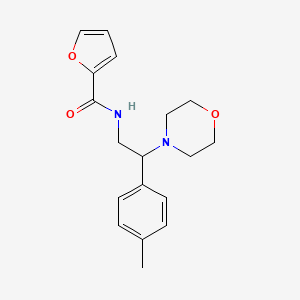
N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTEDA is a furan-based compound that contains a morpholine ring and a tolyl group. It has been synthesized using various methods and has shown promising results in different scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reactions
Research in the synthesis of compounds structurally related to N-(2-morpholino-2-(p-tolyl)ethyl)furan-2-carboxamide focuses on various methodologies to create complex molecules. For example, the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with morpholine leads to the formation of 3-diaminomethylene-4,5-dihydro-2(3H)-furanones, showcasing a method to synthesize furan-based compounds with potential applications in materials science and medicinal chemistry (Yamagata et al., 2002). Similarly, the efficient synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction illustrates a one-pot procedure for creating morpholine derivatives with potential applications in pharmaceuticals and materials science (Kim et al., 2001).
Corrosion Inhibition
A specific application of morpholine derivatives includes their use as corrosion inhibitors. N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC) has been synthesized and characterized, showing significant corrosion inhibition effects on brass in an HCl medium. This research could be pivotal for industries looking for effective and sustainable materials to prevent metal corrosion, indicating the diverse potential of morpholine derivatives beyond pharmaceutical applications (Zulfareen et al., 2016).
Polymer Synthesis
Another significant application is in the synthesis of polymers. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides represent sustainable alternatives to polyphthalamides. They can be used as high-performance materials with potential commercial interest, showcasing the applicability of furan derivatives in creating environmentally friendly materials with excellent performance characteristics (Jiang et al., 2015).
Environmental and Green Chemistry
The use of biomass-based solvents in palladium-catalyzed aminocarbonylation reactions, with morpholine as one of the reactants, highlights the potential of using sustainable resources in chemical synthesis. This research demonstrates how bio-derived solvents can be applied as green alternatives in synthetic chemistry, contributing to the development of more sustainable and environmentally friendly chemical processes (Uzunlu et al., 2023).
Antimicrobial Activities
Finally, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their subsequent testing for anti-bacterial activities against clinically isolated drug-resistant bacteria underscore the medicinal chemistry applications of furan carboxamides. This research offers insights into developing new antimicrobial agents capable of addressing the challenge of drug-resistant infections, indicating the health-related applications of these compounds (Siddiqa et al., 2022).
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-14-4-6-15(7-5-14)16(20-8-11-22-12-9-20)13-19-18(21)17-3-2-10-23-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYZXIBWSAGXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

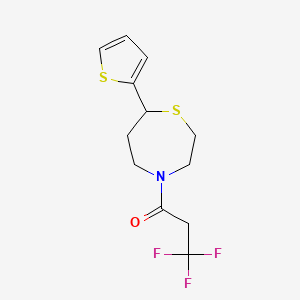
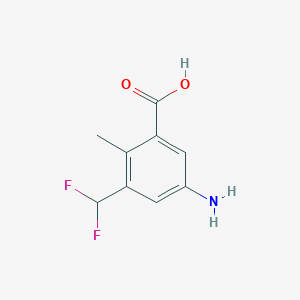
![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
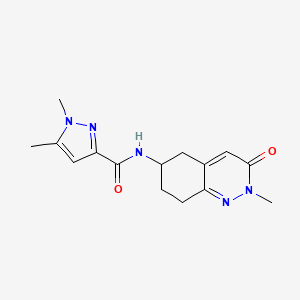
![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)
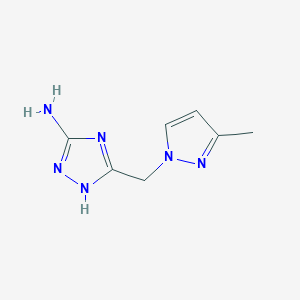
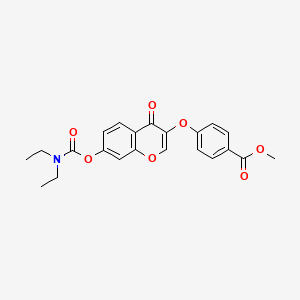

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)
![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)
![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
